3-Chlorocathinone hydrochloride
Description
2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride (CAS: 2227990-16-9) is a chlorinated aromatic ketone derivative with an amino group at the β-position. Its molecular formula is C₉H₁₀Cl₂NO, and it exists as a hydrochloride salt, enhancing its stability and solubility . Structurally, it features a 3-chlorophenyl group attached to a propanone backbone and a primary amine group. This compound is notable as an intermediate in the synthesis of bupropion hydrochloride, a widely used antidepressant and smoking cessation agent .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-1-(3-chlorophenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-6(11)9(12)7-3-2-4-8(10)5-7;/h2-6H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIVLNGPBZXFPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with nitroethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 2-Amino-1-(3-chlorophenyl)-1-propanone. The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Synthetic Organic Chemistry
2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:
- Oxidation : Yields ketones or carboxylic acids.
- Reduction : Produces alcohols or amines.
- Substitution : Forms various substituted derivatives .
Biological Research
Research into the biological activity of this compound has highlighted its potential effects on cellular processes:
- Dopamine Reuptake Inhibition : Enhances dopaminergic signaling by inhibiting dopamine reuptake.
- Serotonin Reuptake Inhibition : Affects serotonin levels, contributing to mood elevation .
Pharmaceutical Applications
Initially synthesized as a potential antidepressant in the 1960s, the compound has been investigated for its therapeutic applications in treating conditions such as:
Case Study: Stimulant Effects
A study on the stimulant effects of 3-CMC demonstrated that users reported increased energy and euphoria. The compound was shown to affect neurotransmitter levels significantly, similar to other cathinones .
Case Study: Antidepressant Potential
Clinical trials have explored the efficacy of 3-CMC in treating depression. Although initial studies showed limited effectiveness, later research indicated potential benefits in certain populations, leading to renewed interest in its therapeutic applications .
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Bupropion Hydrochloride (CAS: 31677-93-7)
- Structure: (±)-1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone hydrochloride.
- Key Differences: Substituent: Bupropion has a tert-butylamino group at the β-position, whereas the target compound has a primary amine. Molecular Weight: 276.2 g/mol (bupropion) vs. ~222.6 g/mol (target compound) .
Aldi-4 (1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone Hydrochloride)
- Structure : 4-Chlorophenyl group with a piperidinyl substituent.
- Key Differences: Chloro Position: Aldi-4 has a 4-chlorophenyl group vs. 3-chlorophenyl in the target compound. Amino Group: Piperidinyl (secondary amine) vs. primary amine.
- Applications : Aldi-4 is an ALDH inhibitor, highlighting how positional isomerism and substituent nature dictate biological activity .
3'-Chloropropiophenone (CAS: 34841-35-5)
- Structure: 1-(3-Chlorophenyl)-1-propanone.
- Key Differences: Lacks the β-amino group present in the target compound.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 2-Amino-1-(3-chlorophenyl)-1-propanone HCl | C₉H₁₀Cl₂NO | ~222.6 | Not reported | 3-Cl, NH₂ (primary amine) |
| Bupropion HCl | C₁₃H₁₈Cl₂NO | 276.2 | 222 (decomposes) | 3-Cl, tert-butylamino |
| Aldi-4 | C₁₄H₁₉Cl₂NO | 296.7 | Not reported | 4-Cl, piperidinyl |
| 3'-Chloropropiophenone | C₉H₉ClO | 168.6 | Not reported | 3-Cl, ketone (no amino group) |
Notes:
- The hydrochloride salt form of the target compound improves water solubility compared to non-ionic analogues like 3'-chloropropiophenone .
- The tert-butyl group in bupropion enhances lipophilicity, contributing to its blood-brain barrier penetration .
Biological Activity
Overview
2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride, also known as 3-Chloromethcathinone (3-CMC), is a synthetic compound belonging to the cathinone family, which are known for their stimulant properties. This compound has garnered attention due to its psychoactive effects and potential therapeutic applications. Understanding its biological activity is crucial for evaluating its safety, efficacy, and potential therapeutic uses.
- IUPAC Name : 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride
- Molecular Formula : C9H11ClNO
- CAS Number : 22032178
The biological activity of 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride primarily involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). This interaction leads to increased levels of neurotransmitters such as dopamine and serotonin in the synaptic cleft, contributing to its stimulant effects.
Key Mechanisms:
- Dopamine Reuptake Inhibition : The compound inhibits the reuptake of dopamine, enhancing dopaminergic signaling.
- Serotonin Reuptake Inhibition : It also affects serotonin levels, which may contribute to mood elevation and euphoria.
Stimulant Effects
Research indicates that 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride exhibits significant stimulant effects, similar to other cathinones. Users report increased energy, euphoria, and enhanced sociability.
Neurotoxicity
There are concerns regarding the neurotoxic potential of this compound. Reports have associated its use with adverse effects such as agitation, anxiety, and in severe cases, prolonged excited delirium. Autopsy findings from cases involving 3-CMC have revealed pulmonary edema and signs of internal organ stress, indicating potential toxicity at higher doses .
Case Study 1: Clinical Observations
A clinical report documented instances of severe agitation and aggressive behavior in individuals following the use of 3-CMC. These cases highlighted the compound's potential for inducing acute psychological effects that may require medical intervention .
Case Study 2: Toxicological Analysis
In a toxicological study involving fatalities linked to 3-CMC usage, autopsy results showed significant physiological changes, including hyperemia of internal organs and signs of cardiac stress. These findings underline the importance of monitoring for adverse reactions in users .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Reported Effects | Toxicity Concerns |
|---|---|---|---|
| 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride | DAT and SERT inhibition | Stimulant effects; euphoria | Neurotoxicity; agitation |
| 3-Methylmethcathinone (3-MMC) | Similar to 3-CMC | Increased energy; euphoria | Cardiovascular risks |
| Methamphetamine | Strong DAT inhibition | Euphoria; increased alertness | High addiction potential; neurotoxicity |
Q & A
Q. What are the standard synthetic routes for 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride, and how can intermediates be optimized?
- Methodological Answer : The synthesis typically involves condensation of 3-chlorophenylacetone with tert-butylamine under acidic conditions, followed by hydrochloride salt formation. Key intermediates include the free base (2-amino-1-(3-chlorophenyl)-1-propanone) and its tert-butylamine adduct. Optimization involves controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 ketone-to-amine) to minimize byproducts like unreacted ketone or dimerization products. Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield (≥85%) and purity (>98%) .
Q. What analytical methods are recommended for characterizing purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity assessment (e.g., USP methods using C18 columns and mobile phases of acetonitrile/phosphoric acid buffer) . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy: H NMR (DMSO-d6) shows characteristic peaks at δ 1.30 ppm (tert-butyl group) and δ 7.40–7.80 ppm (aromatic protons). Mass spectrometry (MS) with ESI+ mode confirms the molecular ion at m/z 259.1 (M+H) .
Q. How should researchers handle stability issues during storage?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in airtight containers under nitrogen at 2–8°C, with desiccants like silica gel. Stability studies indicate degradation <2% over 12 months under these conditions. Monitor for discoloration (yellowing) or precipitate formation, which signal hydrolysis or oxidation .
Advanced Research Questions
Q. How can conflicting spectral data from batch-to-batch variations be resolved?
- Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents (e.g., ethanol) or stereochemical impurities. Use orthogonal techniques:
Q. What strategies are effective for impurity profiling in pharmacokinetic studies?
- Methodological Answer : Identify impurities via spiked reference standards (e.g., 2-Amino-1-(3-chlorophenyl)-1-propanone p-toluenesulfonate) and gradient HPLC methods. For metabolites, use in vitro models:
Q. How do researchers address contradictory results in receptor-binding assays?
- Methodological Answer : Contradictions in DAT/NET inhibition (e.g., Ki values varying between studies) may stem from assay conditions. Standardize protocols:
Q. What experimental designs mitigate interference from degradation products in cell-based assays?
- Methodological Answer : Pre-incubate the compound in assay buffers (e.g., PBS at 37°C) for 24 hours to simulate degradation. Use LC-MS to quantify residual parent compound and degradation products. For cytotoxicity assays (e.g., MTT), include a "degraded compound" control group to isolate effects of breakdown products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
